Xanthone
Overview
Description
Xanthone is an aromatic oxygenated heterocyclic compound with the molecular formula C₁₃H₈O₂The compound was first isolated from the pericarp of mangosteen (Garcinia mangostana L.) and named after the Greek word “xanthós,” meaning yellow, due to its color . Xanthones are secondary metabolites found in various plant families, fungi, and lichens, and they exhibit a wide range of biological activities, making them valuable in pharmaceutical applications .
Mechanism of Action
Target of Action:
Xanthones are natural compounds that have been widely investigated for their cytotoxic activity against various cancers. Specifically, prenylated xanthones exhibit good cytotoxicity against cancer cells. Structure–activity relationship studies have established prenyl moieties as vital substituents in cellular internalization and binding interactions with molecular targets .
Mode of Action:
Xanthones exhibit various actions against breast, colon, and lung cancers. These include:
- Modulation of Signaling Pathways : Key pathways such as PI3K/Akt and MAPK are affected, contributing to antiproliferative effects .
Biochemical Pathways:
Xanthones impact several pathways, leading to downstream effects. For instance:
- Fatty Acid Synthase (FAS) : Modulation of FAS, an enzyme involved in lipid synthesis, affects cancer cell survival .
- PI3K/Akt and MAPK Pathways : These pathways play crucial roles in cell growth, survival, and proliferation. Xanthones modulate them to exert their effects .
Pharmacokinetics:
While xanthones hold promise, more comprehensive investigations are needed to establish their pharmacokinetics and toxicity profiles. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development .
Result of Action:
The molecular and cellular effects of xanthones include:
- Anti-Inflammatory Effects : Xanthones suppress cytokines and enzymes involved in inflammation .
- Antipruritic (Anti-Itching) Effects : Decreasing nerve growth factor (NGF) production and inhibiting histamine release .
Action Environment:
Environmental factors can influence xanthone efficacy and stability.
Biochemical Analysis
Biochemical Properties
Xanthone interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions contributes to its diverse bioactivities. For instance, its anti-oxidant property can be attributed to its interaction with reactive oxygen species, neutralizing them and preventing oxidative stress .
Cellular Effects
This compound influences various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-cancer property can be attributed to its ability to influence cell signaling pathways that control cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These interactions enable this compound to exert its diverse bioactivities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to have a stable structure, and its effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While it exhibits therapeutic effects at lower doses, high doses of this compound can potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthones can be achieved through several methods:
Grover, Shah, and Shah Reaction: This method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times.
Catalytic Methods: The use of ytterbium, palladium, ruthenium, and copper catalysis has been explored for the synthesis of xanthones.
Friedel–Crafts Reaction: This reaction involves the use of chromen-4-ones as building blocks.
Diels–Alder Reaction: An intermolecular Diels–Alder reaction has been employed for xanthone synthesis.
Industrial Production Methods: Industrial production of xanthones typically involves the optimization of these synthetic routes to achieve higher yields and purity. The use of microwave heating and metal-free oxidative coupling are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Xanthones undergo various chemical reactions, including:
Oxidation: Xanthones can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of xanthones can lead to the formation of dihydroxanthones.
Substitution: Xanthones can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted xanthones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation Products: Quinones, hydroxylated xanthones.
Reduction Products: Dihydroxanthones.
Substitution Products: Halogenated, alkylated, and acylated xanthones.
Scientific Research Applications
Xanthones have diverse applications in scientific research:
Chemistry: Xanthones are used as building blocks in organic synthesis and as catalysts in various chemical reactions.
Medicine: Xanthones have shown potential in the treatment of various diseases, including cancer, Alzheimer’s disease, and cardiovascular disorders
Industry: Xanthones are used in the development of cosmetics, food additives, and agricultural chemicals.
Comparison with Similar Compounds
Xanthones are unique due to their dibenzo-γ-pyrone scaffold, which allows for a wide range of biological activities. Similar compounds include:
Thioxanthones: These compounds contain a sulfur atom in place of one of the oxygen atoms in xanthones and exhibit similar biological activities.
Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety and have enhanced solubility and biological activity.
Anthraquinones: These compounds share a similar structure but differ in their biological activities and applications.
Properties
IUPAC Name |
xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGWHKGNBSMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021795 | |
Record name | Xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | Xanthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21850 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000585 [mmHg] | |
Record name | Xanthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21850 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
90-47-1 | |
Record name | Xanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XANTHONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Xanthen-9-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9749WEV0CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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